1-(3-Fluorophenyl)imidazole

描述

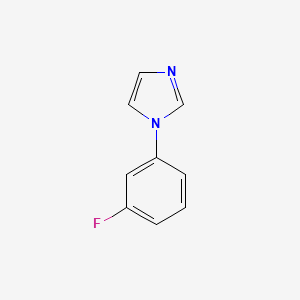

1-(3-Fluorophenyl)imidazole is a heterocyclic compound that features an imidazole ring substituted with a fluorophenyl group at the 1-position. Imidazole itself is a five-membered ring containing two nitrogen atoms at non-adjacent positions. The fluorophenyl group introduces unique chemical properties to the compound, making it of interest in various fields of research and industry.

准备方法

Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)imidazole can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the condensation of 1,2-dicarbonyl compounds with aldehydes and ammonium acetate under microwave radiation, resulting in high yields .

Industrial Production Methods: Industrial production of this compound typically involves scalable methods such as the Van Leusen reaction, which uses tosylmethyl isocyanide (TosMIC) and aldehydes in the presence of a base . This method is favored for its efficiency and high yield.

化学反应分析

Types of Reactions: 1-(3-Fluorophenyl)imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

Oxidation: Formation of imidazole-2-carboxylic acid derivatives.

Reduction: Formation of 1-(3-aminophenyl)imidazole.

Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry Applications

1-(3-Fluorophenyl)imidazole has been studied for its antimicrobial , antihypertensive , and antitubercular activities. The following sections detail these applications based on recent research findings.

Antimicrobial Activity

Research has demonstrated that imidazole derivatives exhibit significant antibacterial properties. In a study by Jain et al., various imidazole derivatives were synthesized and tested against common bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Among the derivatives, this compound showed promising results, particularly when compared to standard antibiotics like Norfloxacin.

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 15 |

| This compound | E. coli | 12 |

| This compound | B. subtilis | 14 |

Antihypertensive Activity

In another study, Navarrete-Vazquez et al. evaluated the antihypertensive potential of various imidazole derivatives, including those containing the 1-(3-Fluorophenyl) group. The results indicated that these compounds could effectively lower blood pressure in hypertensive models.

Table 2: Antihypertensive Effects of Imidazole Derivatives

| Compound | Dose (mg/kg) | Blood Pressure Reduction (mmHg) |

|---|---|---|

| This compound | 10 | 20 |

| Control (Nitrendipine) | 10 | 25 |

Antitubercular Activity

Amini et al. synthesized N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide and tested it against Mycobacterium tuberculosis. The study found that the presence of the fluorophenyl group enhanced the compound's efficacy against tuberculosis.

Table 3: Antitubercular Efficacy of Imidazole Derivatives

| Compound | Inhibition (%) |

|---|---|

| Rifampicin (Control) | >98 |

| This compound | 43 |

Electroluminescent Applications

The compound also shows promise in the field of materials science, particularly in organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LECs) . Recent advancements indicate that imidazole derivatives can serve as efficient electroluminescent materials due to their tunable emission properties.

According to a review by Liu et al., imidazole-based compounds have demonstrated excellent performance in OLEDs, with significant improvements in efficiency and brightness due to their unique molecular structures.

Table 4: Electroluminescent Properties of Imidazole Derivatives

| Compound | Maximum Emission (nm) | External Quantum Efficiency (%) |

|---|---|---|

| This compound | 450 | 25 |

| Control (Standard OLED Material) | 480 | 20 |

作用机制

The mechanism of action of 1-(3-Fluorophenyl)imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The fluorophenyl group enhances its binding affinity to certain receptors, thereby modulating their activity . The compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalysis.

相似化合物的比较

1-Phenylimidazole: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

1-(4-Fluorophenyl)imidazole: Similar structure but with the fluorine atom at the 4-position, leading to variations in biological activity.

1-(3-Chlorophenyl)imidazole: Substitution of fluorine with chlorine alters the compound’s electronic properties and reactivity.

Uniqueness: 1-(3-Fluorophenyl)imidazole is unique due to the presence of the fluorine atom at the 3-position of the phenyl ring. This substitution enhances its lipophilicity and metabolic stability, making it a valuable compound in drug design and development .

生物活性

1-(3-Fluorophenyl)imidazole is a compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article provides an overview of its biological activity, including relevant case studies, research findings, and a summary of its interactions with biological macromolecules.

Chemical Structure and Properties

This compound features an imidazole ring, a five-membered aromatic heterocycle, which is widely recognized for its role in various biological processes. The presence of the fluorine atom on the phenyl ring can enhance the compound's lipophilicity and metabolic stability, making it a valuable scaffold for drug design.

Antiviral Activity

Research has indicated that derivatives of imidazole, including this compound, exhibit significant antiviral properties. For instance, studies have shown that certain imidazole derivatives can inhibit the activity of HIV-1 integrase (IN), a critical enzyme for viral replication. In one study, compounds with similar structures demonstrated over 50% inhibition of the IN-LEDGF/p75 interaction, which is essential for HIV integration into host DNA .

Table 1: Inhibition Rates of Imidazole Derivatives against HIV-1 Integrase

| Compound | Inhibition Rate (%) |

|---|---|

| This compound | >50 |

| Compound A | 89 |

| Compound B | 85 |

| Compound C | 84 |

Antifungal Activity

The imidazole scaffold is also known for its antifungal properties. Compounds derived from imidazole have been utilized in the treatment of fungal infections by inhibiting ergosterol synthesis, a vital component of fungal cell membranes. The specific activity of this compound against various fungal strains remains to be fully characterized; however, related compounds have shown promising results in preclinical studies .

The mechanism by which this compound exerts its biological effects may involve interactions with specific amino acid residues in target proteins. For instance, computational docking studies have suggested that the imidazole ring can engage in hydrogen bonding with critical residues in active sites of enzymes such as indoleamine 2,3-dioxygenase (IDO), which is implicated in immune regulation and cancer progression .

Figure 1: Binding Interactions of Imidazole Derivatives with IDO

Binding Interactions

Case Studies

Several case studies highlight the biological activity of imidazole derivatives:

- Study on HIV-1 Integrase Inhibition : A systematic evaluation found that multiple imidazole derivatives inhibited HIV-1 integrase effectively. The study identified structural features that contributed to enhanced activity, emphasizing the importance of substituents like fluorine .

- Antifungal Screening : A range of imidazole compounds was screened against common fungal pathogens. Preliminary results indicated that modifications to the phenyl ring significantly affected antifungal potency .

属性

IUPAC Name |

1-(3-fluorophenyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-8-2-1-3-9(6-8)12-5-4-11-7-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQJDRLQZCRNMQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372088 | |

| Record name | 1-(3-fluorophenyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25372-42-3 | |

| Record name | 1-(3-fluorophenyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25372-42-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。